5-Pyrrolidinomethyluridine

Nucleoside Chemistry Molecular Pharmacology RNA Modification

5-Pyrrolidinomethyluridine features a basic pyrrolidinomethyl group that introduces a positive charge at physiological pH, altering hydrogen-bonding and electrostatic profiles versus neutral 5-modified uridines. This unique pKa enables RNA-protein binding studies via electrostatic 'hook' applications and serves as a versatile scaffold for hit-to-lead optimization in oncology and antiviral programs. Ensure reproducible results—avoid substitution with simpler analogs.

Molecular Formula C14H21N3O6
Molecular Weight 327.33 g/mol
Cat. No. B15219009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrrolidinomethyluridine
Molecular FormulaC14H21N3O6
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10-,11-,13-/m1/s1
InChIKeyKVVBRYQVEYLNDV-PRULPYPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyrrolidinomethyluridine: A 5-Modified Pyrimidine Nucleoside for Antiviral and Anticancer Probe Development


5-Pyrrolidinomethyluridine (CAS 1613530-41-8) is a synthetic uridine analog bearing a pyrrolidinomethyl group at the 5-position of the uracil ring . It is classified as a nucleoside antimetabolite/analog and belongs to the broader class of 5-modified pyrimidine nucleosides used as scaffolds and templates for drug discovery . Its molecular formula is C14H21N3O6 with a molecular weight of 327.33 g/mol . The compound is primarily utilized in research settings to explore structure–activity relationships in nucleic acid metabolism and as a chemical probe in anticancer and antiviral studies .

Why 5-Pyrrolidinomethyluridine Cannot Be Interchanged with Common 5-Substituted Uridine Analogs


Despite sharing a core uridine scaffold, 5-substituted uridine analogs exhibit widely divergent biochemical properties driven by the electronic, steric, and hydrogen-bonding characteristics of the substituent at the 5-position [1]. For instance, small alkyl groups like 5-methyluridine are efficiently incorporated by RNA polymerases with minimal distortion, whereas bulkier aromatic or charged moieties can severely impair or completely block enzymatic processing [1]. The pyrrolidinomethyl group in 5-Pyrrolidinomethyluridine introduces a basic nitrogen capable of protonation at physiological pH, fundamentally altering the nucleoside's hydrogen-bonding pattern and electrostatic profile compared to neutral analogs like 5-methyluridine or 5-hydroxymethyluridine [1]. Consequently, substituting 5-Pyrrolidinomethyluridine with a simpler 5-modified uridine in a research protocol may result in failed incorporation, altered RNA conformation, or complete loss of biological activity, underscoring the necessity of using the exact specified compound for reproducible results.

Quantitative Differentiation Evidence for 5-Pyrrolidinomethyluridine Against Closest Analogs


Structural Divergence: Pyrrolidinomethyl Substituent Confers Distinct Molecular Weight and pKa Profile Relative to 5-Methyluridine

5-Pyrrolidinomethyluridine possesses a molecular weight of 327.33 g/mol , which is approximately 69 g/mol greater than the molecular weight of 5-methyluridine (258.23 g/mol) [1]. This increase arises from the pyrrolidinomethyl group (C5H10N) replacing a single methyl group (CH3). More critically, the pyrrolidinomethyl substituent contains a tertiary amine with a calculated pKa of approximately 8.5–9.5 [2], rendering the molecule predominantly positively charged under physiological conditions (pH 7.4). In contrast, 5-methyluridine is neutral and lacks any ionizable moiety on its base. This fundamental difference in charge state and molecular bulk is predicted to alter RNA sugar-phosphate backbone interactions and base pairing fidelity when incorporated into oligonucleotides.

Nucleoside Chemistry Molecular Pharmacology RNA Modification

Polymerase Accommodation: 5-Position Modifications Are Generally Well Tolerated by T7 RNA Polymerase, but Bulky Groups Reduce Yield

A study on the enzymatic incorporation of emissive pyrimidine ribonucleotides demonstrated that a 5-modified UTP analog containing a conjugated thiophene ring was accepted by T7 RNA polymerase with an efficiency comparable to that of natural UTP, yielding full-length transcripts without apparent truncation [1]. This indicates that the 5-position of uridine is a relatively permissive site for modification. However, larger or more rigid substituents, such as fused thiophene rings, significantly reduced transcript yields (no quantitative yield provided, but the paper notes 'relatively low yields' for promoter-proximal incorporation) [1]. Extrapolating to 5-Pyrrolidinomethyluridine, the pyrrolidinomethyl group—being flexible but of moderate size—is predicted to be accommodated by T7 RNA polymerase, though with a potential reduction in incorporation efficiency relative to the minimal 5-methyl group. Direct quantitative comparison data for 5-Pyrrolidinomethyluridine are not available in the primary literature.

In Vitro Transcription RNA Polymerase mRNA Synthesis

Antiviral Activity Class Inference: 5-Substituted Uridines Often Lack Potent Antiviral Effects, but the Pyrrolidinomethyl Modification May Enhance Cellular Uptake

A 2022 study evaluated six 5-substituted uridine derivatives as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase. Despite high synthetic yields, none of the tested compounds exhibited a significant inhibitory effect on viral replication in cell culture [1]. This outcome aligns with broader observations that uridine-based nucleoside analogs often possess relatively poor antiviral activity [2]. However, the introduction of a basic amine-containing substituent, such as pyrrolidinomethyl, could theoretically improve cellular uptake via protonation-dependent membrane interactions or enhance intracellular retention. While no direct antiviral data exist for 5-Pyrrolidinomethyluridine, the pyrrolidinomethyl group distinguishes it from the neutral 5-aryl or 5-alkyl analogs tested in the SARS-CoV-2 study, providing a rationale for its continued investigation as a potential antiviral probe.

Antiviral Agents SARS-CoV-2 Nucleoside Analogs

Recommended Research and Industrial Applications for 5-Pyrrolidinomethyluridine


Chemical Biology Probe for Studying RNA-Protein Interactions

The positively charged pyrrolidinomethyl group at the 5-position can serve as a molecular 'hook' to investigate electrostatic contributions to RNA–protein binding. By incorporating 5-Pyrrolidinomethyluridine into an RNA oligonucleotide (via solid-phase synthesis or enzymatic transcription) and comparing its binding affinity to a protein of interest against a neutral 5-methyluridine-modified RNA, researchers can dissect the role of charge in recognition events. This application leverages the compound's unique pKa profile .

Scaffold for Medicinal Chemistry Optimization of Nucleoside Antimetabolites

As a 5-modified pyrimidine nucleoside scaffold, 5-Pyrrolidinomethyluridine provides a versatile starting point for synthesizing libraries of derivatives with variations at the 2'-, 3'-, or 5'-positions of the sugar ring. The pyrrolidinomethyl group's basic nitrogen can be further functionalized (e.g., alkylation, acylation) or left as a free amine to modulate cellular permeability and intracellular distribution. This compound is particularly suited for early-stage hit-to-lead programs in oncology or antiviral drug discovery .

Comparative Studies of RNA Polymerase Substrate Tolerance

Researchers investigating the substrate specificity of RNA polymerases (e.g., T7, SP6, mitochondrial RNA polymerase) can use 5-Pyrrolidinomethyluridine triphosphate as a test substrate. Class-level evidence indicates that 5-modified UTPs are generally well accepted by T7 RNA polymerase, albeit with varying efficiencies [1]. Direct experimentation with 5-Pyrrolidinomethyluridine will provide valuable data on the steric and electronic limits of the polymerase active site, informing the design of future modified nucleotides for mRNA therapeutics or RNA labeling applications.

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